molecular formula C12H14N2 B3149026 1-(Phenylamino)cyclopentanecarbonitrile CAS No. 6636-92-6

1-(Phenylamino)cyclopentanecarbonitrile

Cat. No.: B3149026
CAS No.: 6636-92-6
M. Wt: 186.25 g/mol
InChI Key: GRAGBIOSSZYBKG-UHFFFAOYSA-N
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Description

1-(Phenylamino)cyclopentanecarbonitrile is an organic compound that features a cyclopentane ring bonded to a phenylamino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Phenylamino)cyclopentanecarbonitrile can be synthesized through a multi-step process involving the reaction of cyclopentanone with aniline and subsequent cyanation. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylamino)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the phenylamino group.

Scientific Research Applications

1-(Phenylamino)cyclopentanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Phenylamino)cyclopentanecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can undergo hydrolysis to form carboxamides, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Phenylamino)cyclopentanecarbonitrile is unique due to the presence of both a phenylamino group and a nitrile group on a cyclopentane ring

Properties

IUPAC Name

1-anilinocyclopentane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-10-12(8-4-5-9-12)14-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAGBIOSSZYBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287734
Record name 1-(phenylamino)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6636-92-6
Record name NSC52320
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(phenylamino)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.9 ml (31.8 mmol) of aniline (starting product 2) are added to a solution of 2.6 ml (29.4 mmol) of cyclopentanone (starting product 3) in 30 ml of acetic acid at 0° C. The solution is stirred for 15 minutes and 4 ml (30 mmol) of trimethylsilyl cyanide are added. The reaction medium is stirred for one night at room temperature and then gently poured into an ice-cold ammonium hydroxide solution while keeping the pH basic and extracted with dichloromethane. The organic phases are collected and washed with water. They are dried over sodium sulfate. The solvents are evaporated and then the residue is chromatographed on silica gel (heptane/ethyl acetate 90/10, v/v). 5 g of 1-phenylaminocyclopentanecarbonitrile are obtained in the form of a clear brown oil. Yield=91%.
Quantity
2.9 mL
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2.6 mL
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30 mL
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4 mL
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ice
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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